Cas no 583-63-1 (3,5-Cyclohexadiene-1,2-dione)

3,5-Cyclohexadiene-1,2-dione structure
Product Name:3,5-Cyclohexadiene-1,2-dione
3,5-Cyclohexadiene-1,2-dione Properties
Names and Identifiers
-
- 3,5-Cyclohexadiene-1,2-dione
- 1,2-benzoquinone
- 2-benzoquinone
- o-Benzoquinone(8CI)
- o-Quinone
- SVD1LJ47R7
- CHEBI:17253
- UNII-SVD1LJ47R7
- 3,5-Cyclohexadiene-1,2-dione (9CI)
- cyclohexa-3,5-diene-1,2-dione
- 3,5-Cyclohexadiene-1,2-dione, radical ion(1-)
- o-Benzoquinone, racial ion(1-)
- BRN 2038185
- ortho-quinone
- [1,2]benzoquinone
- SCHEMBL113494
- 4-07-00-02063 (Beilstein Handbook Reference)
- o-Benzoquinone
- Q402601
- 20526-43-6
- o-Benzoquisemiquinone
- 3,5-cyclohexadien-1,2-dione
- ORTHO-BENZOQUINONE
- BENZOQUINONE, O-
- 583-63-1
- SCHEMBL12856677
- C02351
- DTXSID60894765
- InChI=1/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4
- WOAHJDHKFWSLKE-UHFFFAOYSA-N
- AKOS022504362
- benzo-1,2-quinone
-
- InChIKey: WOAHJDHKFWSLKE-UHFFFAOYSA-N
- Inchi: InChI=1S/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4H
- SMILES: C1=CC(=O)C(=O)C=C1
Computed Properties
- Exact Mass: 108.02112
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 108.021129366g/mol
- Heavy Atom Count: 8
- Complexity: 165
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 0.4
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14
- Refractive Index: 1.5017 (estimate)
- Boiling Point: 162.69°C (rough estimate)
- Melting Point: 65°C (rough estimate)
- Density: 1.1860 (rough estimate)
3,5-Cyclohexadiene-1,2-dione Related Literature
-
Hao Jiang,Wenzhen Lai Org. Biomol. Chem. 2020 18 5192
-
Reto S. Wijker,Josef Zeyer,Thomas B. Hofstetter Environ. Sci.: Processes Impacts 2017 19 775
-
Tippu S. Sheriff,Michael Watkinson,Majid Motevalli,Jocelyne F. Lesin Dalton Trans. 2010 39 53
-
Juan Yang,Martien A. Cohen Stuart,Marleen Kamperman Chem. Soc. Rev. 2014 43 8271
-
Juan Yang,Martien A. Cohen Stuart,Marleen Kamperman Chem. Soc. Rev. 2014 43 8271
-
Matthew B. Prendergast,Benjamin B. Kirk,John D. Savee,David L. Osborn,Craig A. Taatjes,Patrick Hemberger,Stephen J. Blanksby,Gabriel da Silva,Adam J. Trevitt Phys. Chem. Chem. Phys. 2019 21 17939
-
Marta Corno,Massimo Delle Piane,Patrick Choquet,Piero Ugliengo Phys. Chem. Chem. Phys. 2017 19 7793
-
Marta Corno,Massimo Delle Piane,Patrick Choquet,Piero Ugliengo Phys. Chem. Chem. Phys. 2017 19 7793
-
Vijay Nair,Rajeev S. Menon,Akkattu T. Biju,K. G. Abhilash Chem. Soc. Rev. 2012 41 1050
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10. Studies on metal complexes of ortho-quinone monooximes. Part 9. Analysis of the charge distribution within the o-quinone monooxime ligands through crystallographic dataOliviero Carugo,Kristina Djinovi?,Menico Rizzi,Carla Bisi Castellani J. Chem. Soc. Dalton Trans. 1991 1255
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